N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea
描述
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea, also known as DMXAA, is a compound that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized in the 1990s and has since undergone numerous studies to determine its mechanism of action and potential therapeutic applications.
作用机制
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea works by activating the immune system to attack cancer cells. Specifically, this compound activates a protein called STING (stimulator of interferon genes), which leads to the production of cytokines and chemokines that attract immune cells to the site of the tumor. This immune response leads to the destruction of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to increase blood flow to tumors, which can enhance the delivery of chemotherapy drugs. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis (the formation of new blood vessels).
实验室实验的优点和局限性
One advantage of N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea is its ability to enhance the effectiveness of chemotherapy and radiation therapy. In addition, this compound has been shown to have minimal toxicity in animal models. However, this compound has a short half-life and is rapidly metabolized, which can limit its effectiveness in some cases.
未来方向
There are a number of potential future directions for research on N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea. One area of focus is the development of new formulations of this compound that can increase its half-life and improve its effectiveness. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy.
科学研究应用
N'-(2,3-di-2-furyl-6-quinoxalinyl)-N-(4-methoxyphenyl)-N-methylthiourea has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound has anti-tumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. In addition, this compound has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
属性
IUPAC Name |
3-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-1-(4-methoxyphenyl)-1-methylthiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3S/c1-29(17-8-10-18(30-2)11-9-17)25(33)26-16-7-12-19-20(15-16)28-24(22-6-4-14-32-22)23(27-19)21-5-3-13-31-21/h3-15H,1-2H3,(H,26,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYLNSLMQCXEDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)OC)C(=S)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。